Cas no 1701855-35-7 (1-(pentan-2-yl)cyclopropane-1-carboxylic acid)
1-(pentan-2-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(pentan-2-yl)cyclopropane-1-carboxylic acid
- 1701855-35-7
- EN300-1850330
-
- Inchi: 1S/C9H16O2/c1-3-4-7(2)9(5-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
- InChI Key: CLJITWRQTOQEQJ-UHFFFAOYSA-N
- SMILES: OC(C1(C(C)CCC)CC1)=O
Computed Properties
- Exact Mass: 156.115029749g/mol
- Monoisotopic Mass: 156.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 37.3Ų
1-(pentan-2-yl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850330-0.05g |
1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
1701855-35-7 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1850330-0.1g |
1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
1701855-35-7 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1850330-0.25g |
1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
1701855-35-7 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1850330-0.5g |
1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
1701855-35-7 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1850330-1.0g |
1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
1701855-35-7 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1850330-2.5g |
1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
1701855-35-7 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1850330-5.0g |
1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
1701855-35-7 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1850330-10.0g |
1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
1701855-35-7 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1850330-1g |
1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
1701855-35-7 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1850330-5g |
1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
1701855-35-7 | 5g |
$2443.0 | 2023-09-19 |
1-(pentan-2-yl)cyclopropane-1-carboxylic acid Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-(pentan-2-yl)cyclopropane-1-carboxylic acid
Comprehensive Overview of 1-(pentan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1701855-35-7): Properties, Applications, and Industry Relevance
In the realm of organic chemistry, 1-(pentan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1701855-35-7) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by a cyclopropane ring substituted with a carboxylic acid group and a pentan-2-yl side chain, serves as a pivotal intermediate in pharmaceutical synthesis, agrochemical development, and material science. Its molecular formula, C9H16O2, and precise stereochemistry make it a subject of interest for researchers exploring small-molecule therapeutics and bioactive compounds.
The growing demand for cyclopropane derivatives in drug discovery aligns with trends in precision medicine and targeted therapies. Recent studies highlight the role of 1-(pentan-2-yl)cyclopropane-1-carboxylic acid in modulating enzyme activity, particularly in the context of metabolic disorders and inflammatory pathways. Its lipophilic properties enhance membrane permeability, a critical factor in the design of CNS-active drugs, a hot topic in neurology research. Industry reports indicate a surge in searches for "cyclopropane carboxylic acid uses" and "CAS 1701855-35-7 supplier," reflecting its commercial relevance.
From a synthetic perspective, the compound's strained ring system offers intriguing reactivity patterns. Chemists leverage its stereocenter at the pentan-2-yl moiety to create enantiomerically pure derivatives, addressing the pharmaceutical industry's need for chiral building blocks. This aligns with the broader push toward green chemistry, as evidenced by patents describing catalytic methods to produce 1701855-35-7 with reduced waste. Environmental concerns have also driven interest in "biodegradable cyclopropane derivatives," positioning this compound as a candidate for sustainable applications.
Analytical characterization of 1-(pentan-2-yl)cyclopropane-1-carboxylic acid typically involves NMR spectroscopy (notably 1H and 13C), mass spectrometry, and HPLC purity analysis. These techniques confirm the compound's stability under various pH conditions—a key consideration for formulators. The rise of "AI-assisted molecular design" queries underscores how computational tools now predict the behavior of such molecules, including logP values and hydrogen-bonding capacity, before lab synthesis.
In material science, the rigid cyclopropane core of 1701855-35-7 contributes to polymer rigidity when incorporated into polyester resins or epoxy modifiers. This application resonates with the booming advanced materials sector, where searches for "high-performance additives" have increased by 40% year-over-year. Regulatory filings confirm its compliance with major chemical inventories (e.g., TSCA, REACH), ensuring global market access.
Future research directions may explore 1-(pentan-2-yl)cyclopropane-1-carboxylic acid's potential in catalysis or as a ligand precursor for transition-metal complexes. With the fine chemicals market projected to reach $237 billion by 2028, this compound's role as a multifunctional intermediate positions it for sustained relevance. Current literature gaps—such as detailed toxicological profiles and large-scale production optimization—present opportunities for further investigation, aligning with user queries like "CAS 1701855-35-7 safety data" and "cost-effective synthesis routes."
1701855-35-7 (1-(pentan-2-yl)cyclopropane-1-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)